Cas no 444143-45-7 (4-Amino-3',5'-bis(trifluoromethyl)biphenyl)

4-Amino-3',5'-bis(trifluoromethyl)biphenyl is a fluorinated biphenyl derivative featuring an amino group at the 4-position and trifluoromethyl substituents at the 3' and 5' positions. This compound is valued for its electron-deficient aromatic system, which enhances its utility in pharmaceutical and agrochemical synthesis, particularly as a building block for bioactive molecules. The presence of trifluoromethyl groups improves lipophilicity and metabolic stability, making it advantageous in drug design. Its rigid biphenyl scaffold also facilitates applications in materials science, such as liquid crystals or organic semiconductors. High purity and well-defined structural properties ensure consistent performance in synthetic applications.
4-Amino-3',5'-bis(trifluoromethyl)biphenyl structure
444143-45-7 structure
Product Name:4-Amino-3',5'-bis(trifluoromethyl)biphenyl
CAS No:444143-45-7
MF:C14H9F6N
MW:305.218384504318
MDL:MFCD05154989
CID:856497
PubChem ID:2782755
Update Time:2025-06-29

4-Amino-3',5'-bis(trifluoromethyl)biphenyl Chemical and Physical Properties

Names and Identifiers

    • 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
    • 4-AMINO-3',5'-BIS(TRIFLUOROMETHYL)BIPHENYL
    • 4-Amino-3,5-bis(trifluoromethyl)biphenyl
    • 3',5'-BIS(TRIFLUOROMETHYL)(1,1'-BIPHENYL)-4-YLAMINE
    • 4-[3,5-(Bis(trifluoromethyl)phenyl]aniline
    • DTXSID80382270
    • MGGUROGTKGUOGP-UHFFFAOYSA-N
    • 444143-45-7
    • 3 inverted exclamation marka,5 inverted exclamation marka-Bis(trifluoromethyl)[1,1 inverted exclamation marka-biphenyl]-4-amine
    • DB-051216
    • 4-[3,5-bis(trifluoromethyl)phenyl]aniline
    • 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-amine
    • CS-0206653
    • SCHEMBL4092202
    • 3',5'-Bis(trifluoromethyl)biphenyl-4-amine
    • AKOS004117139
    • 4-Amino-3'',5''-bis(trifluoromethyl)biphenyl
    • C14H9F6N
    • 4-Amino-3',5'-bis(trifluoromethyl)biphenyl
    • MDL: MFCD05154989
    • Inchi: 1S/C14H9F6N/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)8-1-3-12(21)4-2-8/h1-7H,21H2
    • InChI Key: MGGUROGTKGUOGP-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(F)(F)F)C=C(C=1)C1C=CC(=CC=1)N)(F)F

Computed Properties

  • Exact Mass: 305.06400
  • Monoisotopic Mass: 305.06391826g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 5.55460

4-Amino-3',5'-bis(trifluoromethyl)biphenyl Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

4-Amino-3',5'-bis(trifluoromethyl)biphenyl Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Amino-3',5'-bis(trifluoromethyl)biphenyl Pricemore >>

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Additional information on 4-Amino-3',5'-bis(trifluoromethyl)biphenyl

Comprehensive Overview of 4-Amino-3',5'-bis(trifluoromethyl)biphenyl (CAS No. 444143-45-7)

4-Amino-3',5'-bis(trifluoromethyl)biphenyl (CAS No. 444143-45-7) is a highly specialized organic compound widely utilized in pharmaceutical research, agrochemical development, and advanced material sciences. Its unique molecular structure, featuring trifluoromethyl groups and an amino functional group, makes it a valuable intermediate for synthesizing complex molecules. Researchers and industries are increasingly focusing on this compound due to its potential applications in drug discovery, particularly in targeting enzyme inhibitors and receptor modulators.

The growing interest in fluorinated compounds like 4-Amino-3',5'-bis(trifluoromethyl)biphenyl stems from their enhanced metabolic stability and bioavailability, which are critical in modern medicinal chemistry. Recent studies highlight its role in developing next-generation therapeutics for conditions such as inflammation and neurological disorders. Additionally, its electron-withdrawing properties make it a candidate for designing high-performance materials, including OLEDs and liquid crystals.

From an industrial perspective, the demand for CAS No. 444143-45-7 is rising due to its versatility in cross-coupling reactions, a hot topic in synthetic chemistry. Innovations in catalytic processes have further streamlined its production, addressing scalability challenges. Environmental considerations are also driving research into green synthesis methods, aligning with global sustainability goals.

Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing 4-Amino-3',5'-bis(trifluoromethyl)biphenyl, ensuring purity and consistency. Quality control remains a priority, as impurities can significantly impact downstream applications. This compound’s stability under various conditions is another area of active investigation, particularly for long-term storage solutions.

In summary, 4-Amino-3',5'-bis(trifluoromethyl)biphenyl (CAS No. 444143-45-7) represents a cutting-edge tool for researchers tackling challenges in drug development and material science. Its multifaceted applications and evolving synthesis methodologies position it as a compound of significant interest in both academic and industrial settings.

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